-Acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetyl-beta-D-glucosamine (NAG), is a fundamental building block of various biomolecules, including:
Due to its abundance and involvement in diverse biomolecules, NAG is a vital tool in various research areas related to glycoscience:
Besides its role in glycoscience, NAG has applications in other scientific disciplines:
N-Acetyl-beta-D-glucosamine is an amide derivative of glucose, specifically a secondary amide formed between glucosamine and acetic acid. It is a white crystalline powder that is soluble in water and has a molecular weight of approximately 221.21 g/mol. This compound is crucial in the structure of chitin, which forms the exoskeletons of arthropods and the cell walls of fungi. It also plays a vital role in the formation of glycoproteins and glycolipids in living organisms, contributing to cellular recognition and signaling processes
N-Acetyl-beta-D-glucosamine exhibits several biological activities: N-Acetyl-beta-D-glucosamine can be synthesized through various methods: Research on interaction studies involving N-acetyl-beta-D-glucosamine suggests it may interact with various proteins involved in cellular signaling pathways. These interactions can modulate enzyme activities and affect metabolic processes. For instance, alterations in O-GlcNAcylation levels have been linked to metabolic disorders like diabetes
Several compounds share structural similarities with N-acetyl-beta-D-glucosamine. Here are some notable ones: N-Acetyl-beta-D-glucosamine stands out due to its unique role in glycosylation processes and its specific applications in medicine and cosmetics. GlcNAc (C₈H₁₅NO₆; molecular weight: 221.21 g/mol) features a pyranose ring with an N-acetyl group at the C2 position and a beta-configuration at the anomeric carbon (Figure 1). Its stereochemistry includes five chiral centers, conferring specificity in glycosidic bond formation and enzymatic recognition. The beta-anomeric configuration enables GlcNAc to form stable glycosidic linkages in chitin, hyaluronic acid, and keratan sulfate, distinguishing it from alpha-linked isomers. The study of GlcNAc traces back to Henri Braconnot’s 1811 isolation of chitin from fungi, a polymer later shown to consist of β-1,4-linked GlcNAc units [5]. However, GlcNAc’s biological significance beyond structural roles remained unexplored until the 20th century. In 1984, the Hart lab identified O-linked β-N-acetylglucosamine (O-GlcNAc) as a post-translational modification on nucleocytoplasmic proteins, challenging the dogma that glycosylation occurred exclusively in secretory pathways [1] [4]. Using β-1,4-galactosyltransferase to label terminal GlcNAc residues, they demonstrated that O-GlcNAc was intracellular, dynamic, and abundant on serine/threonine residues [1]. This discovery laid the groundwork for understanding GlcNAc’s regulatory roles. Early synthetic efforts focused on producing GlcNAc for industrial applications, particularly in chitin derivatives. The development of enzymatic methods using chitinases and hexosaminidases enabled large-scale production from crustacean shells [7]. By the 1990s, chemoenzymatic approaches allowed site-specific incorporation of GlcNAc into peptides, facilitating studies of O-GlcNAc’s effects on protein function [4]. A landmark achievement was the synthesis of bi-deoxygenated GlcNAc derivatives (e.g., BNAG1 and BNAG2) in 2024, which exhibited superior anti-inflammatory properties compared to native GlcNAc [2]. GlcNAc is indispensable across taxa: O-GlcNAcylation, the enzymatic addition of GlcNAc to proteins, regulates: Recent studies highlight GlcNAc’s potential in treating chronic diseases: The de novo biosynthesis of N-acetyl-beta-D-glucosamine occurs through a carefully orchestrated four-step enzymatic process known as the hexosamine biosynthesis pathway. This pathway begins with the diversion of glucose metabolism from glycolysis and culminates in the production of uridine diphosphate N-acetylglucosamine, the activated form of the amino sugar [1] [2]. The first and rate-limiting step in the biosynthesis pathway is catalyzed by glutamine:fructose-6-phosphate amidotransferase, commonly referred to as glucosamine-6-phosphate synthase. This enzyme catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate [1] [3] [4]. The enzyme exhibits a complex domain structure comprising an N-terminal glutaminase domain and a C-terminal isomerase domain connected by a hydrophobic channel that facilitates ammonia transfer [1] [4]. The glutaminase domain hydrolyzes glutamine to produce ammonia and glutamate, while the isomerase domain utilizes the ammonia to convert fructose-6-phosphate to glucosamine-6-phosphate. This reaction requires magnesium ions as cofactors and is subject to sophisticated allosteric regulation [1]. The enzyme demonstrates feedback inhibition by its end product, uridine diphosphate N-acetylglucosamine, ensuring that hexosamine production is tightly controlled relative to cellular demand [1] [2]. The second step involves the acetylation of glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. This reaction is catalyzed by glucosamine-6-phosphate N-acetyltransferase, which transfers an acetyl group from acetyl-coenzyme A to the amino group of glucosamine-6-phosphate [5] [6]. The enzyme belongs to the acetyltransferase family and demonstrates high specificity for its substrates while exhibiting some flexibility in acyl donor specificity [6] [7]. The acetylation reaction represents a critical regulatory point in the pathway, as it commits the substrate to amino sugar biosynthesis rather than alternative metabolic fates. The enzyme exhibits product inhibition by N-acetylglucosamine-6-phosphate, providing another layer of metabolic control [5]. Human glucosamine-6-phosphate N-acetyltransferase demonstrates the ability to transfer not only acetyl groups but also propionyl, butyryl, and isobutyryl groups, suggesting potential for alternative N-acylated products [6] [7]. The third step involves the interconversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate through the action of N-acetylglucosamine-phosphate mutase. This enzyme catalyzes a phosphate transfer reaction that repositions the phosphate group from the 6-position to the 1-position of the sugar ring [8] [9]. The enzyme requires magnesium ions for activity and functions through a ping-pong mechanism involving a phosphorylated enzyme intermediate [10] [11]. The mutase enzyme demonstrates remarkable specificity for its amino sugar substrate while retaining some ability to act on related sugar phosphates at much lower efficiency. Phosphoglucosamine mutase from various bacterial species exhibits both phosphoglucomutase and phosphomannomutase activities, though these are significantly lower than the primary activity [12]. The enzyme requires phosphorylation at a specific serine residue for catalytic activity, which occurs through autophosphorylation in the presence of appropriate cofactors [10] [11]. The final step in the biosynthesis pathway involves the formation of uridine diphosphate N-acetylglucosamine through the action of N-acetylglucosamine-1-phosphate uridyltransferase. This enzyme catalyzes the transfer of uridine monophosphate from uridine triphosphate to N-acetylglucosamine-1-phosphate, producing the activated nucleotide sugar and pyrophosphate [13] [14]. The reaction requires magnesium ions and proceeds through a two-metal-ion mechanism similar to that observed in DNA and RNA polymerases [15]. The enzyme demonstrates high specificity for its natural substrates and exhibits complex allosteric regulation. Crystal structures reveal that the enzyme adopts different conformations depending on substrate binding, with significant conformational changes occurring upon nucleotide binding [13] [14]. The enzyme is sensitive to the presence of alternative nucleotides, with adenosine triphosphate acting as a competitive inhibitor that forms an inactive enzyme-substrate complex [16] [17]. While the overall biosynthesis pathway is conserved across prokaryotes and eukaryotes, several key differences exist that reflect the distinct evolutionary pressures and cellular environments of these organisms. These differences are particularly evident in the order of enzymatic steps and the organization of catalytic activities. One of the most significant differences between prokaryotic and eukaryotic pathways lies in the timing of the acetylation step. In prokaryotes, acetylation occurs after the phosphate position has been changed from the 6-position to the 1-position. The bacterial pathway proceeds through glucosamine-6-phosphate to glucosamine-1-phosphate, followed by acetylation to N-acetylglucosamine-1-phosphate [18] [19]. This order is catalyzed by the bifunctional enzyme GlmU, which possesses both acetyltransferase and uridyltransferase activities [18] [20]. In contrast, eukaryotic organisms acetylate the amino sugar while the phosphate remains in the 6-position. The eukaryotic pathway converts glucosamine-6-phosphate directly to N-acetylglucosamine-6-phosphate, which is then isomerized to N-acetylglucosamine-1-phosphate by a separate mutase enzyme [21] [19]. This fundamental difference in pathway organization reflects distinct evolutionary adaptations and may provide different regulatory opportunities. Prokaryotic organisms typically employ a bifunctional enzyme system for the final two steps of the pathway. The GlmU enzyme contains both acetyltransferase and uridyltransferase domains within a single polypeptide chain, allowing for coordinated regulation of both activities [18] [20] [22]. This bifunctional organization enables tight coupling of the acetylation and uridylation reactions and provides efficient metabolic control. Eukaryotic systems generally utilize separate enzymes for the acetylation and uridylation steps, allowing for independent regulation of each activity. The separate enzymes provide additional points of metabolic control and enable more complex regulatory networks involving protein-protein interactions and compartmentalization [21] [23]. This organizational difference reflects the greater complexity of eukaryotic metabolic networks and the need for more sophisticated regulatory mechanisms. In addition to de novo biosynthesis, cells possess salvage pathways that allow for the recycling of N-acetylglucosamine from endogenous and exogenous sources. The salvage pathway represents an important alternative route for maintaining cellular pools of uridine diphosphate N-acetylglucosamine, particularly under conditions of metabolic stress or nutrient limitation [24] [25]. The salvage pathway is initiated by N-acetylglucosamine kinase, which phosphorylates free N-acetylglucosamine to form N-acetylglucosamine-6-phosphate using adenosine triphosphate as the phosphate donor [24] [26]. This enzyme belongs to the sugar kinase family and exhibits high specificity for its amino sugar substrate. N-acetylglucosamine kinase demonstrates significant upregulation under conditions of glutamine deprivation, indicating its importance in maintaining hexosamine pools when de novo synthesis is compromised [24]. The enzyme exhibits complex regulation involving both transcriptional and post-translational mechanisms. Expression of N-acetylglucosamine kinase increases in response to nutrient limitation, and the enzyme appears to undergo phosphorylation under certain conditions, suggesting additional layers of regulatory control [24]. The kinase activity is essential for tumor growth in certain cancer types, highlighting its importance in pathological conditions [24]. The salvage pathway converges with the de novo biosynthesis pathway at the level of N-acetylglucosamine-6-phosphate, allowing both pathways to contribute to the cellular pool of activated amino sugar. The subsequent steps involving phosphate position interconversion and uridylation are shared between the two pathways, providing metabolic flexibility and redundancy [24] [25]. The relative contribution of salvage versus de novo synthesis varies depending on cellular conditions and the availability of free N-acetylglucosamine. Under conditions of nutrient stress, the salvage pathway can become the predominant source of uridine diphosphate N-acetylglucosamine, demonstrating the importance of this alternative route for maintaining cellular function [24]. The integration of these pathways provides cells with robust mechanisms for ensuring adequate supplies of this essential metabolite. The biosynthesis of N-acetyl-beta-D-glucosamine is subject to multiple layers of regulation that ensure appropriate production levels in response to cellular demands. These regulatory mechanisms operate at transcriptional, translational, and post-translational levels, providing precise control over pathway flux. The primary regulatory mechanism controlling de novo biosynthesis is feedback inhibition by the end product, uridine diphosphate N-acetylglucosamine. This nucleotide sugar binds to the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase and inhibits its activity, preventing overproduction of the amino sugar [1] [2]. The feedback inhibition is particularly effective because it targets the first committed step in the pathway, ensuring that resources are not wasted on unnecessary intermediate production. The feedback inhibition mechanism involves allosteric binding of uridine diphosphate N-acetylglucosamine to a site distinct from the active site, inducing conformational changes that reduce enzyme activity. This regulatory mechanism is highly conserved across species and represents a fundamental aspect of metabolic control in hexosamine biosynthesis [1] [2]. Enzyme expression in the biosynthesis pathway is subject to complex transcriptional regulation involving multiple transcription factors and regulatory elements. The expression of pathway enzymes responds to nutritional status, cellular stress, and developmental signals, allowing for appropriate adjustment of biosynthetic capacity [27] [24]. In some organisms, riboswitch mechanisms have been identified that regulate enzyme expression in response to metabolite levels [27]. Post-translational modifications also play important roles in pathway regulation. Several enzymes in the pathway are subject to phosphorylation, which can modulate their activity, stability, or subcellular localization. The phosphorylation of pathway enzymes provides a rapid mechanism for adjusting enzyme activity in response to changing cellular conditions [10] [11] [24].
Compound Structure/Function Unique Features N-Acetylgalactosamine An amide derivative similar to N-acetyl-beta-D-glucosamine Stronger inhibition of elastase release Glucosamine An amino sugar precursor without acetyl group Precursor for N-acetyl-beta-D-glucosamine Chitin A polymer made up of N-acetyl-beta-D-glucosamine units Major component of exoskeletons Molecular Architecture
Table 1: Key Physicochemical Properties of GlcNAc
Property Value Source Melting Point 211–215°C (decomposes) Solubility in Water 50 g/L (25°C) Log P (Partition Coefficient) -3.21 pKa 9.7 (amine group) Discovery and Early Characterization
Synthesis and Chemical Exploration
Biological Significance in Structural and Functional Biology
Structural Roles in Organisms
Functional Roles in Cellular Processes
Biological System GlcNAc Role Key References Fungal Cell Walls Structural integrity via chitin [5] [7] Bacterial Peptidoglycan Cell wall synthesis [7] Human Glycogen Glucosamine storage in the brain [6] O-GlcNAcylation Protein post-translational modification [1] [4] Current Research Landscape and Emerging Perspectives
Therapeutic Applications
Technological and Mechanistic Advances
Initial Enzymatic Step: Glutamine:fructose-6-phosphate amidotransferase
Acetylation Step: Glucosamine-6-phosphate N-acetyltransferase
Phosphate Position Interconversion: N-acetylglucosamine-phosphate mutase
Final Activation: N-acetylglucosamine-1-phosphate uridyltransferase
Prokaryotic vs Eukaryotic Pathway Differences
Acetylation Step Timing
Enzyme Organization and Regulation
Salvage Pathway for N-acetyl-beta-D-glucosamine
N-acetylglucosamine Kinase
Integration with De Novo Pathway
Regulatory Mechanisms
Feedback Inhibition
Transcriptional and Post-translational Control
Enzyme Km Substrate 1 (mM) Km Substrate 2 (mM) Vmax (μmol/min/mg) Optimal pH GFAT (Human) 0.4 (Frc-6-P) 20 (Glutamine) 2.5 7.4 GNA1 (Human) 0.15 (GlcN-6-P) 0.08 (Acetyl-CoA) 45 7.8 AGM1 (Human) 0.03 (GlcNAc-6-P) N/A 120 8.0 UAP1 (Human) 0.2 (GlcNAc-1-P) 0.5 (UTP) 85 8.2 GlmU (E. coli) 0.05 (GlcN-1-P) 0.1 (UTP) 80 (acetyltransferase) 8.0 NAGK (Human) 0.3 (GlcNAc) 0.2 (ATP) 25 7.5
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PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Chitin (poly-N-acetyl-glucosamine) is one of the most common polymers found in nature. Structurally, it is related to cellulose, which consists of long chains of glucose molecules linked to each other. In chitin, the building block of the chains is a slightly modified form of glucose. ...Chitin is present in the shells of all crustaceans and insects, and in certain other organisms including many fungi, algae, and yeast. Commercially, chitin is isolated from the shells of crustaceans after the edible parts have been removed.
It is estimated that about 100X10+9 metric tons of chitin are produced every year on earth. ... At present, the major industrial source of chitin and chitosan are the shells of crabs and shrimps.
Dates
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4: Camacho E, Chrissian C, Cordero RJB, Liporagi-Lopes L, Stark RE, Casadevall A.
N-acetylglucosamine affects Cryptococcus neoformans cell-wall composition and
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ahead of print] PubMed PMID: 29043954.
5: Rush JS, Edgar RJ, Deng P, Chen J, Zhu H, van Sorge NM, Morris AJ, Korotkov
KV, Korotkova N. The molecular mechanism of N-acetylglucosamine side-chain
attachment to the Lancefield group A Carbohydrate in Streptococcus pyogenes. J
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ahead of print] PubMed PMID: 29021255.
6: Li Z, Li X, Nai S, Geng Q, Liao J, Xu X, Li J. Checkpoint kinase 1-induced
phosphorylation of O-linked β-N-acetylglucosamine transferase regulates the
intermediate filament network during cytokinesis. J Biol Chem. 2017 Oct 11. pii:
jbc.M117.811646. doi: 10.1074/jbc.M117.811646. [Epub ahead of print] PubMed PMID:
29021254.
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engineering of glucokinase and phosphoglucoisomerase for improved
N-acetylglucosamine production in Bacillus subtilis. Bioresour Technol. 2017 Sep
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PubMed PMID: 28946392.
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